5-Aminopyrazine-2-carboxylic acid
Overview
Description
5-Aminopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring
Mechanism of Action
Target of Action
5-Aminopyrazine-2-carboxylic acid is a key intermediate in the synthesis of Favipiravir , an antiviral drug . Favipiravir primarily targets virus RNA-dependent RNA polymerase , which is crucial for the replication of RNA viruses .
Mode of Action
As a prodrug, Favipiravir undergoes biotransformation to exert its antiviral effect . It inhibits the RNA-dependent RNA polymerase, thereby preventing the replication of RNA viruses .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of favipiravir . Favipiravir, in turn, interferes with the replication of RNA viruses by inhibiting the RNA-dependent RNA polymerase .
Pharmacokinetics
It’s known that favipiravir, which is synthesized from this compound, is well-absorbed and widely distributed in the body .
Result of Action
The primary result of the action of this compound is the production of Favipiravir . Favipiravir then exerts its antiviral effects by inhibiting the replication of RNA viruses .
Action Environment
The action of this compound, as part of the synthesis of Favipiravir, can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment, under -20°C to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminopyrazine-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the substitution reaction of 5-chloropyrazine-2-carboxylic acid with an aqueous solution of ammonia. The reaction is typically carried out in microwave pressurized vials with stirring at a reaction temperature of 100°C for 30 minutes .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to achieve higher yields and scalability. For example, the synthesis of favipiravir, an antiviral drug, utilizes this compound as an intermediate. The process involves multiple steps, including regioselective chlorination, bromination, and cyanation, followed by nucleophilic fluorination and nitrile hydration .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Aqueous ammonia is commonly used for substitution reactions.
Oxidation: Hydrogen peroxide can be used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Products: this compound can be converted to various substituted pyrazines.
Oxidation Products: Oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid.
Reduction Products: Reduction can yield 5-hydroxypyrazine-2-carboxylic acid.
Scientific Research Applications
5-Aminopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An antimicrobial agent used to treat tuberculosis.
Pyrazinoic Acid: The active metabolite of pyrazinamide.
3-Aminopyrazine-2-carboxamide: A derivative with potential antimicrobial activity.
Uniqueness
5-Aminopyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity. Its ability to serve as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-aminopyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEFOOOBIHQRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619638 | |
Record name | 5-Aminopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40155-43-9 | |
Record name | 5-Aminopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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